
(E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an oxadiazole ring attached to a phenyl ring at one end and an acrylamide group at the other. The presence of various functional groups like the phenyl rings and the acrylamide group can significantly influence its chemical and physical properties .Chemical Reactions Analysis
As an oxadiazole derivative, this compound could potentially participate in a variety of chemical reactions. The acrylamide group could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring, phenyl rings, and acrylamide group could contribute to its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Fluorescence Quenching Studies in Proteins
(E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide, as a type of acrylamide, has been used in fluorescence quenching studies of proteins. It serves as an efficient quencher of tryptophanyl fluorescence, providing insights into the exposure of tryptophan residues in protein structures. This application is significant for understanding protein conformational changes and interactions (Eftink & Ghiron, 1976).
Synthesis of Heterocyclic Compounds
The compound is used as a precursor in the synthesis of various heterocyclic compounds such as imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, and others. These synthesized compounds have shown potential in antimicrobial activity (Elmagd et al., 2017).
Polymeric Material Development
In polymer science, derivatives of this compound have been used to develop polymers with specific properties like thermal stability and fluorescence characteristics. These polymers have applications in various fields, including organic electronics (Chen & Yun Chen, 2005).
Anticancer and Antimicrobial Research
Several studies have explored the use of this compound derivatives in anticancer and antimicrobial research. These compounds have shown promising results in inhibiting the growth of cancer cells and microbes (Adimule et al., 2014), (Arun et al., 2003).
Fuel Cell Technology
The compound's derivatives are also explored in fuel cell technology, particularly in the development of proton exchange membranes for medium-high temperature fuel cells (Xu et al., 2013).
Radiopharmaceuticals and Imaging
In radiopharmaceutical research, acrylamide derivatives, including this compound, are being studied for their potential in imaging and cancer treatment, especially in Positron Emission Tomography (PET) (Ortu et al., 2002), (Vasdev et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-14-4-2-1-3-11(14)7-10-15(23)20-17-22-21-16(24-17)12-5-8-13(19)9-6-12/h1-10H,(H,20,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUZHODGCWXAC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

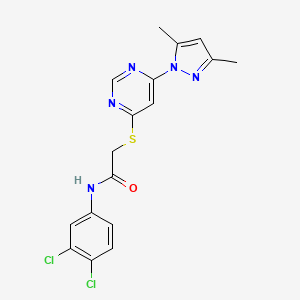
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)


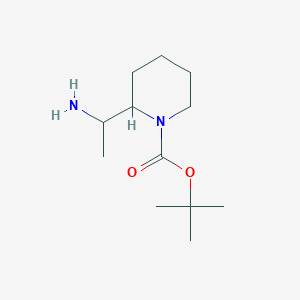
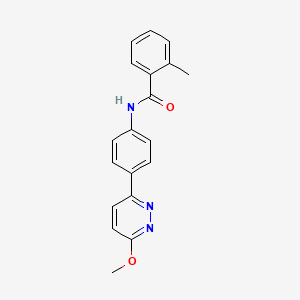
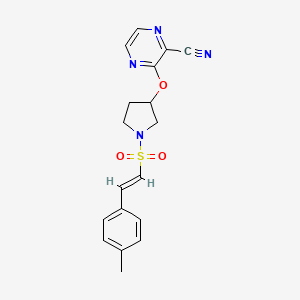
![4'-(3,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2700865.png)
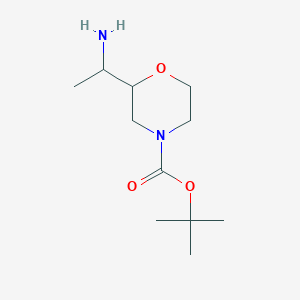
![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)
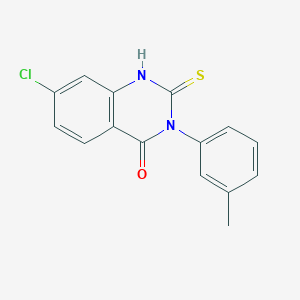
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)
